Cas no 22716-43-4 (1,2-Benzisothiazol-3-amine,N,N-dimethyl-, 1,1-dioxide)

1,2-Benzisothiazol-3-amine,N,N-dimethyl-, 1,1-dioxide structure
22716-43-4 structure
Product Name:1,2-Benzisothiazol-3-amine,N,N-dimethyl-, 1,1-dioxide
Numero CAS:22716-43-4
MF:C9H10N2O2S
MW:210.252900600433
CID:255161
PubChem ID:64793
Update Time:2025-04-19

1,2-Benzisothiazol-3-amine,N,N-dimethyl-, 1,1-dioxide Proprietà chimiche e fisiche

Nomi e identificatori

    • 1,2-Benzisothiazol-3-amine,N,N-dimethyl-, 1,1-dioxide
    • N,N-dimethyl-1,1-dioxo-1,2-benzothiazol-3-amine
    • 3-dimethylamino-1,2-benzisothiazole-1,1-dioxide
    • 3-Dimethylamino-benz< d> isoxazol-1,1-dioxid
    • 3-Dimethylamino-benzisothiazol-S-dioxid
    • AC1L21XT
    • CCG-150185
    • N,N-dimethyl-1,2-benzisothiazole-3-amine 1,1-dioxide
    • NSC331993
    • STK320560
    • SureCN8435929
    • Q27272411
    • GTLJDAHQXYGVCG-UHFFFAOYSA-N
    • 3-DIMETHYLAMINO-PSEUDO-SACCHARIN
    • 3-DIMETHYLAMINO-.PSI.-SACCHARIN
    • NSC-331993
    • 22716-43-4
    • N, N-dimethyl-1, 1-dioxo-1, 2-benzothiazol-3-amine
    • AKOS000422591
    • 1,2-BENZISOTHIAZOLE, 3-(DIMETHYLAMINO)-, 1,1-DIOXIDE
    • NSC 331993
    • 1,2-Benzisothiazol-3-amine, N,N-dimethyl-, 1,1-dioxide
    • N,N-Dimethyl-1,2-benzisothiazol-3-amine 1,1-dioxide
    • DTXSID90177250
    • 9DW4N82F20
    • SCHEMBL8435929
    • Z31222632
    • 3-Dimethylamino-psi-saccharin
    • HMS3450F16
    • UNII-9DW4N82F20
    • 3-(dimethylamino)benzo[d]isothiazole 1,1-dioxide
    • Inchi: 1S/C9H10N2O2S/c1-11(2)9-7-5-3-4-6-8(7)14(12,13)10-9/h3-6H,1-2H3
    • Chiave InChI: GTLJDAHQXYGVCG-UHFFFAOYSA-N
    • Sorrisi: S1(C2C=CC=CC=2C(=N1)N(C)C)(=O)=O

Proprietà calcolate

  • Massa esatta: 210.0464
  • Massa monoisotopica: 210.046
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 0
  • Conta accettatore di obbligazioni idrogeno: 3
  • Conta atomi pesanti: 14
  • Conta legami ruotabili: 1
  • Complessità: 354
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 0.4
  • Superficie polare topologica: 58.1A^2

Proprietà sperimentali

  • Densità: 1.36
  • Punto di ebollizione: 364.1°Cat760mmHg
  • Punto di infiammabilità: 174°C
  • Indice di rifrazione: 1.634
  • PSA: 50.27

1,2-Benzisothiazol-3-amine,N,N-dimethyl-, 1,1-dioxide Letteratura correlata

Fornitori consigliati
Shanghai Hongxiang Biomedical Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shanghai Hongxiang Biomedical Technology Co., Ltd.
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
钜澜化工科技(青岛)有限公司
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
钜澜化工科技(青岛)有限公司
Nantong Boya Environmental Protection Technology Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Nantong Boya Environmental Protection Technology Co., Ltd
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd